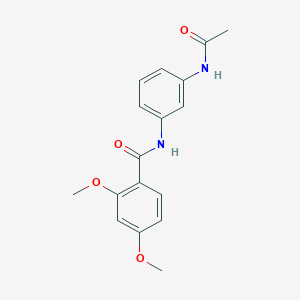

N-(3-acetamidophenyl)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-11(20)18-12-5-4-6-13(9-12)19-17(21)15-8-7-14(22-2)10-16(15)23-3/h4-10H,1-3H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNMVXGPFKHGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2,4-dimethoxybenzamide typically involves the acylation of 3-acetamidophenol with 2,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The acetamido group can be reduced to an amine under appropriate conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-acetamidophenyl)-2,4-dimethoxybenzamide has been investigated for its potential as an anticancer agent . Studies have shown that it can inhibit specific enzymes involved in cancer cell proliferation. For instance, research indicates that compounds similar to this one exhibit strong inhibitory activities against various human cancer cell lines, with IC50 values in the subnanomolar range .

Case Study: Anticancer Activity

In a study focused on dual inhibitors targeting Hsp27 and tubulin, derivatives of benzamide structures were synthesized and tested for their anticancer properties. The results demonstrated significant cell proliferation inhibition at low concentrations, suggesting that this compound could be effective in treating certain cancers .

Enzyme Inhibition Studies

The compound is also used in studies related to enzyme inhibition . It has been evaluated for its ability to inhibit enzymes such as carbonic anhydrase and quinone oxidoreductase (NQO2), which are implicated in various diseases including cancer and neurodegenerative disorders .

Case Study: NQO2 Inhibition

Benzothiazole derivatives similar to this compound were synthesized and tested for their ability to inhibit NQO2. The most active compounds showed IC50 values as low as 108 nM, indicating potent inhibitory effects . This highlights the potential of related compounds in therapeutic applications targeting oxidative stress-related diseases.

Biological Research

In biological research, the compound serves as a tool for studying protein-ligand interactions . Its structural features allow it to bind effectively to various biological targets, facilitating investigations into cellular processes and mechanisms of action.

Case Study: Protein-Ligand Interaction

Research involving the synthesis of amide derivatives has shown that modifications to the benzamide structure can enhance binding affinity to target proteins. For example, molecular docking studies have been conducted to understand how variations in substituents affect the interaction with human carbonic anhydrases . This information is crucial for designing more effective inhibitors.

Material Science

Beyond biological applications, this compound is being explored in material science , particularly for its electronic properties. Its unique structure may contribute to advancements in organic electronic devices.

Potential Applications

- Organic light-emitting diodes (OLEDs)

- Organic photovoltaics

- Other electronic materials

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Key Differences and Implications

Substituent Effects on Bioactivity: WAY-270360’s benzimidazole group enhances its role as an EGFR inhibitor by enabling π-π stacking interactions with kinase domains . In contrast, the target compound’s acetamidophenyl group may favor hydrogen bonding with tyrosinase active sites, akin to phenolic analogs like AP736 .

Solubility and Formulation :

- WAY-270360’s poor DMSO solubility contrasts with N-(1,3-dimethylbutyl)-2,4-dimethoxybenzamide , where the alkyl chain improves lipophilicity and likely enhances cellular uptake . The target compound’s acetamido group may balance solubility and permeability.

Synthetic Flexibility: Compounds like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,4-dimethoxybenzamide demonstrate the adaptability of the dimethoxybenzamide scaffold for hybrid structures, which can be tailored for antiproliferative or antimicrobial applications .

Biological Activity

N-(3-acetamidophenyl)-2,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Acetamido Group : Enhances solubility and may influence biological activity.

- Dimethoxy Substituents : Potentially affect the compound's interaction with biological targets.

The biological activity of this compound primarily involves:

- Inhibition of Cell Proliferation : The compound has shown significant anti-proliferative effects on various cancer cell lines.

- Targeting Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, a critical process in cell division.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the compound's effectiveness against a range of cancer cell lines. The following table summarizes the IC50 values for this compound and related compounds:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| SKBR-3 | 0.001 - 0.004 | |

| MDA-MB-468 | 0.008 - 1.010 | |

| MCF-7 | 0.110 - 2.44 | |

| HCT116 | 18.8 | |

| MV4-11 | 11.87 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the chemical structure can significantly influence biological activity:

- Acetamido Group : The presence of this group appears to enhance anti-cancer properties.

- Dimethoxy Substitution : Variations in the position and nature of methoxy groups can alter potency against specific cell lines.

Case Studies and Research Findings

- Case Study on Anti-Proliferative Activity :

- Mechanistic Insights :

- Comparative Analysis :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(3-acetamidophenyl)-2,4-dimethoxybenzamide?

- Methodological Answer : Synthesis typically involves coupling 3-acetamidoaniline with 2,4-dimethoxybenzoyl chloride using a base like N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature and extended heating (e.g., 12 hours at 65°C) to achieve amide bond formation . Solvent selection (e.g., THF or ethanol) and catalysts (e.g., triethylamine) are critical for yield optimization, with purity monitored via HPLC (>95%) and LCMS .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques:

- ¹H NMR : Peaks at δ 10.33 (s, NH), 8.25–7.51 (aromatic protons), and 3.69–3.52 ppm (methoxy groups) confirm regiochemistry .

- Mass Spectrometry (MS) : ESI-MS m/z 344.04 [M+H]⁺ aligns with the molecular formula .

- X-ray crystallography (if applicable) resolves spatial arrangements of acetamido and methoxy substituents .

Q. What biological targets or mechanisms are associated with 2,4-dimethoxybenzamide derivatives?

- Methodological Answer : Structural analogs demonstrate affinity for dopamine D2-like receptors (e.g., D4 selectivity via ortho-methoxy group removal ). In vitro functional assays (e.g., inhibition of quinpirole-stimulated activity) quantify antagonist potency . Computational docking studies predict interactions with enzymatic active sites, such as steroid metabolism pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the bioactivity of this compound?

- Methodological Answer :

- Methoxy Positioning : Ortho-methoxy groups reduce D2 receptor affinity, enhancing D4 selectivity (e.g., 20-fold selectivity in N-(1-benzylpiperidin-4-yl)-2,4-dimethoxybenzamide) .

- Acetamido Group : Replacement with nitro or cyano groups alters solubility and target engagement, assessed via comparative IC₅₀ assays .

- SAR Studies : Systematic substitution on the phenyl ring (e.g., halogenation) followed by in vitro screening identifies pharmacophores critical for anticancer or antimicrobial activity .

Q. What strategies improve selectivity for specific biological targets (e.g., receptors vs. enzymes)?

- Methodological Answer :

- Functional Group Tuning : Introducing electron-withdrawing groups (e.g., -Cl, -CN) enhances enzyme inhibition (e.g., prostaglandin biosynthesis ), while bulkier substituents favor receptor antagonism .

- Binding Assays : Competitive radioligand displacement (e.g., using [¹⁸F]-fallypride for dopamine receptors) quantifies subtype selectivity .

- Proteomic Profiling : Chemoproteomics identifies off-target interactions, guiding iterative design .

Q. How can analytical challenges (e.g., purity discrepancies, spectral overlaps) be resolved?

- Methodological Answer :

- HPLC-DAD/ELSD : Gradient elution (e.g., acetonitrile/water with 0.1% TFA) separates polar byproducts .

- High-Resolution MS (HRMS) : Resolves isotopic patterns to confirm molecular integrity (e.g., m/z 335.6 [M+H]⁺ in ESI-MS ).

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in complex mixtures .

Q. How should contradictory data (e.g., variable biological activity across studies) be addressed?

- Methodological Answer :

- Batch Consistency : Verify synthesis reproducibility via LCMS and elemental analysis .

- Assay Standardization : Use internal controls (e.g., reference inhibitors) in receptor binding or enzyme inhibition assays .

- Meta-Analysis : Cross-reference pharmacokinetic data (e.g., logP, plasma stability) to contextualize in vitro vs. in vivo discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.